PYRAZOLE-3,4-DIAMINE DIHYDROCHLORIDE

Übersicht

Beschreibung

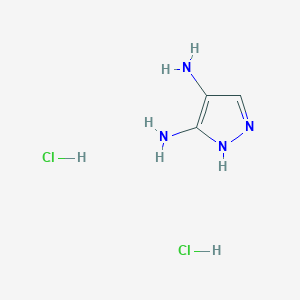

PYRAZOLE-3,4-DIAMINE DIHYDROCHLORIDE is a chemical compound with the molecular formula C3H8N4Cl2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

PYRAZOLE-3,4-DIAMINE DIHYDROCHLORIDE can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically occurs under mild conditions and can be catalyzed by various agents, including acids and bases .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

PYRAZOLE-3,4-DIAMINE DIHYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different substituted pyrazoles.

Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring. These products are valuable intermediates in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Heterocyclic Compounds

Pyrazole-3,4-diamine dihydrochloride serves as a critical building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in organic synthesis.

Table 1: Common Reactions Involving this compound

| Reaction Type | Reagents Used | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Controlled temperature | Various substituted pyrazole derivatives |

| Reduction | Sodium borohydride, lithium aluminum hydride | Controlled temperature | Reduced pyrazole derivatives |

| Substitution | Halogens, alkylating agents | Solvents like ethanol | Substituted pyrazole derivatives |

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that pyrazole derivatives exhibit potential antimicrobial and anticancer activities. For instance, a study highlighted the efficacy of certain pyrazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds derived from pyrazole-3,4-diamine demonstrated significant trypanocidal activity in vitro, with promising IC50 values suggesting their potential as therapeutic agents .

Case Study: Anticancer Activity

A recent study explored a library of pyrazole derivatives for their anticancer properties. Notably, compounds showed significant inhibition against various cancer cell lines such as HepG2 and A549. The structure–activity relationship (SAR) analysis indicated that specific substitutions enhanced their potency .

Medicinal Applications

Therapeutic Potential

The therapeutic potential of this compound is under investigation for various medical conditions. Its role as an inhibitor or activator of specific enzymes makes it a candidate for drug development targeting diseases such as cancer and inflammatory disorders.

Table 2: Summary of Therapeutic Investigations

Industrial Applications

In addition to its applications in research and medicine, this compound is utilized in the development of new materials and chemical processes within the industry. Its versatility allows for the creation of innovative solutions in material science.

Wirkmechanismus

The mechanism of action of PYRAZOLE-3,4-DIAMINE DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interact with enzymes involved in DNA replication or protein synthesis, thereby affecting cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1H-pyrazole-3,4-diamine: Similar in structure but with different substitution patterns.

4,5-diaminopyrimidine: Another diamine compound with a different heterocyclic core.

3,5-diamino-1,2,4-triazole: A triazole derivative with similar functional groups

Uniqueness

PYRAZOLE-3,4-DIAMINE DIHYDROCHLORIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

Pyrazole derivatives, including pyrazole-3,4-diamine dihydrochloride, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

This compound is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Its chemical structure allows for various substitutions that can enhance its biological activity. The compound is often utilized as a building block in the synthesis of more complex molecules.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study showed that various pyrazole-based compounds demonstrated activity against a range of bacterial strains including E. coli and Staphylococcus aureus . The mechanism of action typically involves interference with microbial cell wall synthesis or inhibition of essential metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 40 µg/mL |

| This compound | Staphylococcus aureus | 32 µg/mL |

2. Anticancer Activity

This compound has shown promising anticancer properties in various studies. It was evaluated against human lung cancer (A549) and colon cancer (Caco-2) cell lines. The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .

Cytotoxicity Results:

- A549 Cell Line: IC50 = 12 µM

- Caco-2 Cell Line: IC50 = 15 µM

Additionally, the compound was found to induce apoptosis through the activation of caspase-3 and the downregulation of Bcl-2 levels in cancer cells . This suggests that pyrazole derivatives may promote programmed cell death in malignant cells while sparing normal cells.

3. Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. In vitro studies indicated that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This activity is crucial for managing conditions like arthritis and other inflammatory diseases.

Inhibition Percentages:

- TNF-α: Up to 85% inhibition at 10 µM concentration.

- IL-6: Up to 93% inhibition at 10 µM concentration.

4. Other Biological Activities

Beyond antimicrobial and anticancer effects, pyrazole derivatives have been associated with various other biological activities:

- Antidiabetic Effects: Some studies suggest potential benefits in glucose metabolism regulation.

- Neuroprotective Properties: Inhibition of acetylcholinesterase suggests possible applications in Alzheimer's disease treatment .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives:

- Study on Lung Cancer Cells: A series of pyrazole-based Schiff bases were tested against A549 cells, showing significant cytotoxicity and apoptosis induction via caspase activation .

- Anti-inflammatory Assessment: Compounds derived from pyrazole scaffolds demonstrated substantial inhibition of inflammatory markers in animal models .

Eigenschaften

IUPAC Name |

1H-pyrazole-4,5-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4.2ClH/c4-2-1-6-7-3(2)5;;/h1H,4H2,(H3,5,6,7);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWUEWGGIOHZSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611462 | |

| Record name | 1H-Pyrazole-4,5-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16461-98-6 | |

| Record name | 1H-Pyrazole-4,5-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular formula and weight of 2-benzyl-2H-pyrazole-3,4-diamine dihydrochloride?

A1: Unfortunately, the provided abstracts do not disclose the molecular weight or spectroscopic data for 2-benzyl-2H-pyrazole-3,4-diamine dihydrochloride. To obtain this information, you would need to refer to the full text of the research papers:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.